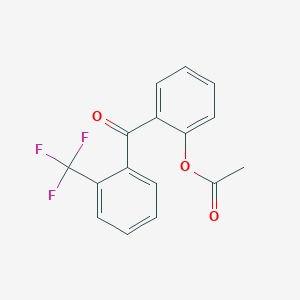

2-Acetoxy-2'-trifluorobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Acetoxy-2’-trifluorobenzophenone is a synthetic compound belonging to the class of benzophenones. It is characterized by its unique chemical structure, which includes an acetoxy group and a trifluoromethyl group attached to a benzophenone core. This compound is widely used in various fields, including medical, environmental, and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-2’-trifluorobenzophenone typically involves the reaction of 2-trifluoromethylbenzoyl chloride with phenol in the presence of a base, followed by acetylation of the resulting product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the acetylation process.

Industrial Production Methods

Industrial production of 2-Acetoxy-2’-trifluorobenzophenone is carried out in cGMP synthesis workshops, ensuring high purity and quality. The production process involves large-scale reactions under controlled conditions to achieve the desired product with minimal impurities.

Analyse Des Réactions Chimiques

Types of Reactions

2-Acetoxy-2’-trifluorobenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base

Major Products Formed

Applications De Recherche Scientifique

2-Acetoxy-2’-trifluorobenzophenone has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 2-Acetoxy-2’-trifluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This interaction can result in various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Acetoxybenzophenone

- 2-Trifluoromethylbenzophenone

- 2-Hydroxy-2’-trifluorobenzophenone

Uniqueness

2-Acetoxy-2’-trifluorobenzophenone is unique due to the presence of both an acetoxy group and a trifluoromethyl group, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for diverse applications compared to similar compounds .

Activité Biologique

2-Acetoxy-2'-trifluorobenzophenone (CAS No. 890098-93-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound belongs to the class of benzophenones, characterized by a central carbonyl group flanked by two aromatic rings. The presence of trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mode of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxic Effects

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrate that this compound can induce apoptosis in several cancer types, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and modulation of apoptotic markers.

Anti-inflammatory Activity

In addition to its antimicrobial and cytotoxic properties, this compound has shown potential anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a possible therapeutic role in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, disrupting their integrity.

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways through mitochondrial dysfunction.

- Cytokine Modulation : It downregulates the expression of inflammatory mediators.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial activity | Inhibition of E. coli and S. aureus growth at low concentrations. |

| Study 2 | Assess cytotoxicity in cancer cells | Induced apoptosis in MCF-7 (breast) and A549 (lung) cell lines with IC50 values < 20 µM. |

| Study 3 | Investigate anti-inflammatory effects | Reduced TNF-alpha and IL-6 production in LPS-stimulated macrophages by 50%. |

Propriétés

IUPAC Name |

[2-[2-(trifluoromethyl)benzoyl]phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3O3/c1-10(20)22-14-9-5-3-7-12(14)15(21)11-6-2-4-8-13(11)16(17,18)19/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJSAINOAGETFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641556 |

Source

|

| Record name | 2-[2-(Trifluoromethyl)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-93-8 |

Source

|

| Record name | 2-[2-(Trifluoromethyl)benzoyl]phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.